
VX-984
Übersicht
Beschreibung
Diese Verbindung hat die Fähigkeit, die Blut-Hirn-Schranke zu überwinden und wird hauptsächlich in der Forschung im Zusammenhang mit Glioblastomen und nicht-kleinzelligem Lungenkrebs verwendet .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von M9831 beinhaltet die Einarbeitung stabiler schwerer Isotope wie Deuterium in das Arzneimittelmolekül. . Die spezifischen Synthesewege und Reaktionsbedingungen für M9831 sind proprietär und werden nicht öffentlich im Detail veröffentlicht.
Industrielle Produktionsmethoden
Die industrielle Produktion von M9831 beinhaltet in der Regel die großtechnische Synthese unter Verwendung fortschrittlicher chemischer Verfahrenstechniken. Die Verbindung wird in verschiedenen Mengen hergestellt, die je nach Forschungsanforderungen von Milligramm bis Gramm reichen .
Wissenschaftliche Forschungsanwendungen
M9831 has a wide range of scientific research applications, including:
Cancer Research: M9831 is used in studies related to glioblastomas and non-small cell lung cancer due to its ability to inhibit DNA-PK and enhance radiosensitivity.
Gene Editing: M9831 has been shown to improve the efficiency and precision of genome editing techniques such as CRISPR/Cas9 by inhibiting DNA-PK.
Drug Development: M9831 is part of ongoing research to develop new therapeutic agents that target DNA repair mechanisms.
Wirkmechanismus
Target of Action
VX-984, also known as 0C33IBK195, M9831, M-9831, or UNII-0C33IBK195, is a selective and potent inhibitor of DNA-PKcs . DNA-PKcs is a critical factor in the repair of DNA double-strand breaks (DSBs), which are the most lethal and toxic of lesions to DNA .
Mode of Action
This compound interacts with its target, DNA-PKcs, by inhibiting its function . This inhibition results in a dose-dependent reduction in the efficiency of non-homologous end joining (NHEJ), a pathway that repairs DSBs . Furthermore, this compound treatment enhances the radiosensitivity of each GBM cell line in a concentration-dependent manner .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the non-homologous end joining (NHEJ) pathway . Inhibition of NHEJ by this compound results in compensatory increases in alternative repair pathways, specifically homologous recombination (HR) and microhomology-mediated end joining (mNHEJ) . This shift in repair mechanisms leads to an increase in DNA double-strand breaks (DSBs) .
Pharmacokinetics
It is noted that this compound is able to cross the blood-brain tumor barrier at sufficient concentrations, suggesting favorable distribution characteristics .
Result of Action
The molecular effect of this compound’s action is the inhibition of DNA-PKcs phosphorylation, which is a critical step in the NHEJ repair pathway . On a cellular level, this compound treatment results in an inability of malignant cells to resolve γ-H2AX foci, indicating an accumulation of unrepaired DSBs . This leads to enhanced radiosensitivity in glioblastoma cells .
Biochemische Analyse
Biochemical Properties
VX-984 plays a significant role in biochemical reactions, particularly in the repair of DNA DSBs. It interacts with DNA-PK, a critical enzyme in the NHEJ pathway . This compound inhibits DNA-PK, resulting in a concentration-dependent inhibition of radiation-induced DNA-PK phosphorylation .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It enhances the radiosensitivity of glioblastoma cells and non-small cell lung cancer (NSCLC) cells . This compound treatment results in a concentration-dependent enhancement of radiosensitivity, as defined by clonogenic analysis .
Molecular Mechanism
The molecular mechanism of this compound is primarily through the inhibition of DNA-PK, thereby affecting the NHEJ pathway . It inhibits the repair of radiation-induced DNA double-strand breaks in cells, suggesting that the radiosensitization induced by this compound is mediated by an inhibition of DNA repair .
Temporal Effects in Laboratory Settings
Over time, this compound shows a consistent ability to inhibit DNA-PK and enhance the radiosensitivity of cancer cells . It has been observed that this compound treatment results in a dose-dependent reduction in the efficiency of NHEJ .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In NSCLC patient-derived xenograft models, this compound significantly enhanced the efficacy of pegylated liposomal doxorubicin (PLD) when used in combination .
Metabolic Pathways
This compound is involved in the DNA repair metabolic pathway, specifically the NHEJ pathway . It interacts with DNA-PK, a key enzyme in this pathway, and inhibits its function .
Subcellular Localization
Given its role as a DNA-PK inhibitor, it is likely to be found in the nucleus where DNA repair processes occur .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of M9831 involves the incorporation of stable heavy isotopes such as deuterium into the drug molecule. . The specific synthetic routes and reaction conditions for M9831 are proprietary and not publicly disclosed in detail.
Industrial Production Methods
Industrial production of M9831 typically involves large-scale synthesis using advanced chemical engineering techniques. The compound is produced in various quantities, ranging from milligrams to grams, depending on the research requirements .
Analyse Chemischer Reaktionen
Arten von Reaktionen
M9831 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Hemmung der Nicht-homologen Endverknüpfung (NHEJ): M9831 hemmt effektiv NHEJ, einen DNA-Reparaturmechanismus, und erhöht DNA-Doppelstrangbrüche (DSB).
Steigerung der Radioempfindlichkeit: M9831 erhöht die Radioempfindlichkeit von Krebszellen, wodurch sie anfälliger für Strahlentherapie werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die bei Reaktionen mit M9831 verwendet werden, umfassen Dimethylsulfoxid (DMSO) zur Solubilisierung und verschiedene Puffer zur Aufrechterhaltung optimaler pH-Bedingungen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die bei Reaktionen mit M9831 gebildet werden, hängen in der Regel mit seinen hemmenden Wirkungen auf DNA-PK und der anschließenden Zunahme von DNA-Doppelstrangbrüchen zusammen .
Wissenschaftliche Forschungsanwendungen
M9831 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Geneditierung: Es wurde gezeigt, dass M9831 die Effizienz und Präzision von Geneditierungstechniken wie CRISPR/Cas9 verbessert, indem es DNA-PK hemmt.
Arzneimittelentwicklung: M9831 ist Teil der laufenden Forschung zur Entwicklung neuer Therapeutika, die auf DNA-Reparaturmechanismen abzielen.
Wirkmechanismus
M9831 übt seine Wirkung aus, indem es selektiv die DNA-abhängige Proteinkinase (DNA-PK) hemmt, ein Schlüsselenzym, das am Nicht-homologen Endverknüpfungsweg (NHEJ) der DNA-Reparatur beteiligt ist . Durch die Hemmung von DNA-PK erhöht M9831 das Auftreten von DNA-Doppelstrangbrüchen und verbessert so die Wirksamkeit der Strahlentherapie und anderer DNA-schädigender Behandlungen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Peposertib (M3814): Ein DNA-PK-Inhibitor, der sich in klinischen Studien zur Krebsbehandlung befindet.
Einzigartigkeit von M9831
M9831 ist einzigartig durch seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden, und seine starken hemmenden Wirkungen auf DNA-PK. Dies macht es besonders wertvoll in der Forschung im Zusammenhang mit Hirntumoren und anderen Krebsarten, die eine gezielte Hemmung der DNA-Reparatur erfordern .
Biologische Aktivität
VX-984 is a selective inhibitor of DNA-dependent protein kinase (DNA-PK), primarily involved in the non-homologous end joining (NHEJ) pathway of DNA repair. This compound has garnered significant attention for its potential therapeutic applications, particularly in enhancing the efficacy of radiotherapy and chemotherapy in cancer treatment.
This compound inhibits DNA-PKcs, a critical component of the NHEJ pathway, which is responsible for repairing DNA double-strand breaks (DSBs). By inhibiting this pathway, this compound leads to an accumulation of unrepaired DSBs, thereby sensitizing cancer cells to DNA-damaging agents such as radiation and certain chemotherapeutics. This mechanism has been demonstrated across various studies, highlighting its potential in oncological therapies.
Key Findings from Research Studies
- Inhibition of NHEJ : this compound has shown a dose-dependent reduction in class switch recombination (CSR) efficiency, indicating its potent inhibition of NHEJ. This was evidenced by increased DSBs and a compensatory activation of alternative repair pathways like homologous recombination (HR) in transformed cells .
- Enhancement of Radiosensitivity : In studies involving glioblastoma multiforme (GBM) cell lines, this compound significantly enhanced radiosensitivity. The compound inhibited radiation-induced phosphorylation of DNA-PKcs and reduced the repair of radiation-induced DSBs, as measured by γH2AX expression and comet assays. In vivo studies indicated that this compound could cross the blood-brain barrier and improve survival rates when combined with radiation therapy .
- Synergistic Effects with Chemotherapy : The combination of this compound with doxorubicin has been shown to enhance cytotoxic effects in various cancer cell lines. Preclinical models demonstrated that this compound increased DNA damage markers and reduced DSB repair efficiency, leading to improved outcomes in xenograft models .
Table 1: Summary of Biological Activities and Effects of this compound
Table 2: Clinical Trials Involving this compound
Trial ID | Phase | Combination Therapy | Target Cancer Type | Status |
---|---|---|---|---|
NCT02644278 | Phase I | This compound + Pegylated Liposomal Doxorubicin (PLD) | Solid Tumors | Ongoing |
NCT02712562 | Phase I/II | This compound + Radiation Therapy | Glioblastoma | Ongoing |
Case Studies
-
Case Study on GBM Treatment :
- Objective : Evaluate the effect of this compound on radiosensitivity in GBM.
- Method : U251 and NSC11 cell lines were treated with this compound followed by radiation exposure.
- Results : Significant enhancement in radiosensitivity was observed, correlating with decreased DNA-PKcs activity and increased γH2AX foci post-radiation. Mice treated with both this compound and radiation showed improved survival compared to controls .
-
Combination with Doxorubicin :
- Objective : Assess the efficacy of this compound combined with doxorubicin.
- Method : Various breast cancer cell lines were treated with doxorubicin alone or in combination with this compound.
- Results : The combination resulted in enhanced cytotoxicity and increased markers of DNA damage, supporting the use of this compound as a viable adjunct therapy for enhancing doxorubicin effectiveness .
Eigenschaften
IUPAC Name |
8-[(2S)-1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]-N-methylquinoline-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O/c1-14(17-5-4-6-18-19(23(31)24-3)7-8-25-22(17)18)10-28-21-9-20(29-13-30-21)16-11-26-15(2)27-12-16/h4-9,11-14H,10H2,1-3H3,(H,24,31)(H,28,29,30)/t14-/m1/s1/i11D,12D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEACIOGDEQRHFA-KIYKJNLWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C2=CC(=NC=N2)NCC(C)C3=CC=CC4=C(C=CN=C43)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=N1)C)[2H])C2=CC(=NC=N2)NC[C@@H](C)C3=CC=CC4=C(C=CN=C43)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1476074-39-1 | |
Record name | VX-984 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1476074391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VX-984 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C33IBK195 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.